1-(1H-Imidazol-2-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7(2-1-3-7)6-8-4-5-9-6/h4-5,10H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJTAJHMAIQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155856-15-6 | |
| Record name | 1-(1H-imidazol-2-yl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of imidazole derivatives with cyclobutanone in the presence of a base can yield the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)cyclobutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the cyclobutane ring.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-(1H-Imidazol-2-yl)cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key structural component in many biologically active molecules, making it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism by which 1-(1H-Imidazol-2-yl)cyclobutan-1-ol exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes. The cyclobutane ring’s rigidity may affect the compound’s binding affinity and specificity for certain targets, potentially leading to unique biological activities.
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)cyclobutan-1-ol can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid reflux.
The uniqueness of this compound lies in its combination of the imidazole and cyclobutane rings, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Biological Activity
1-(1H-Imidazol-2-yl)cyclobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H10N2O
- Molecular Weight : 138.17 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions that incorporate imidazole and cyclobutane moieties. Various synthetic routes have been explored, focusing on optimizing yields and purity.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of imidazole compounds often possess significant antimicrobial properties. For instance, a review highlighted the antibacterial activity of imidazole derivatives against various bacterial strains such as Bacillus subtilis and Klebsiella pneumoniae . While specific data on this compound is limited, its structure suggests potential effectiveness against similar pathogens.
The biological mechanism underlying the activity of imidazole derivatives often involves interaction with microbial enzymes or receptors, leading to inhibition of growth or metabolic processes. The exact pathways for this compound require further investigation but may involve modulation of enzyme activity or disruption of cellular processes.
Case Studies
Several studies have explored the biological activities of imidazole derivatives, providing insights into their potential applications:
These studies illustrate the broader context in which this compound may function, supporting its potential as a therapeutic agent.
Potential Applications
Given its structural characteristics and preliminary findings, this compound may be explored for:
Pharmaceutical Applications :
Due to its biological activity, this compound could serve as a lead structure for developing new antimicrobial agents or other therapeutic drugs targeting specific diseases.
Research Applications :
Its unique properties make it suitable for use in biochemical assays to study enzyme interactions or cellular responses.
Q & A
Basic: What are the established synthetic routes for 1-(1H-Imidazol-2-yl)cyclobutan-1-ol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclobutane ring formation : Via [2+2] photocycloaddition or ring-opening of strained precursors (e.g., cyclobutene derivatives).
- Imidazole coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the imidazole moiety to the cyclobutanol scaffold .
- Optimization : Yields depend on catalysts (e.g., Pd(PPh₃)₄ for coupling), temperature (often 80–120°C), and solvent polarity (DMF or THF). For example, highlights that halogen substituents on the imidazole ring (e.g., Cl, Br) require specific nucleophilic conditions for substitution.
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutanol ring protons (δ 1.5–2.5 ppm) and imidazole aromaticity (δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₇H₁₀N₂O: 138.08 g/mol).
- X-ray Crystallography : Tools like SHELX and OLEX2 refine crystal structures, resolving stereochemistry and hydrogen-bonding networks (critical for imidazole’s tautomeric forms) .
Advanced: How does the imidazole substituent influence the compound’s reactivity compared to other cyclobutanol derivatives?
The imidazole ring introduces unique electronic and steric effects:
- Electronic Effects : The N-H group in imidazole enhances hydrogen-bond donor capacity, affecting solubility and intermolecular interactions.
- Comparative Reactivity : and show that replacing imidazole with thiophene or benzodiazole alters oxidation rates (e.g., cyclobutanol → cyclobutanone) due to differences in electron-withdrawing/donating properties.
- Methodology : UV-Vis spectroscopy and DFT calculations (e.g., Gaussian) can quantify electronic effects on reaction kinetics .
Advanced: What strategies are used to evaluate the biological activity of this compound?
- Antimicrobial Assays : Disk diffusion or microbroth dilution (e.g., against E. coli or S. aureus) to determine MIC (Minimum Inhibitory Concentration).
- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., cytochrome P450 inhibition) to assess metabolic interactions.
- Docking Simulations : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., fungal lanosterol 14α-demethylase) .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and hepatic metabolism.
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess membrane permeability and stability of imidazole-cyclobutanol conformers.
- DFT for Reactivity : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Stereochemical Purity : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess (e.g., notes chiral amines’ divergent bioactivity).
- Experimental Variability : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and validate via LC-MS to confirm compound integrity.
- Crystallographic Refinement : Misassigned hydrogen bonds (due to poor SHELXL refinement) can mislead structure-activity interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
